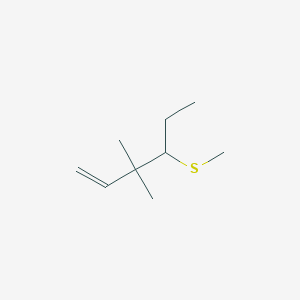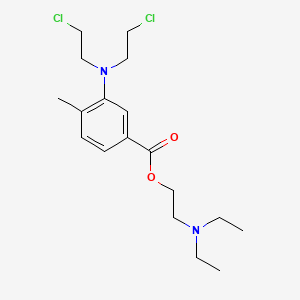
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, 2-(diethylamino)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a combination of chloroethyl and diethylamino groups, which contribute to its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of p-toluic acid with bis(2-chloroethyl)amine under controlled conditions to form the intermediate 3-(Bis(2-chloroethyl)amino)-p-toluic acid. This intermediate is then esterified with 2-(diethylamino)ethanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function. The diethylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine: Shares the chloroethyl functional group but lacks the p-toluic acid and diethylaminoethyl ester components.
p-Toluic acid derivatives: Compounds with similar aromatic structures but different substituents.
Diethylaminoethyl esters: Compounds with the diethylaminoethyl ester group but different core structures.
Uniqueness
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
58278-35-6 |
|---|---|
分子式 |
C18H28Cl2N2O2 |
分子量 |
375.3 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C18H28Cl2N2O2/c1-4-21(5-2)12-13-24-18(23)16-7-6-15(3)17(14-16)22(10-8-19)11-9-20/h6-7,14H,4-5,8-13H2,1-3H3 |
InChI 键 |
SUXXQPYIEOMRBY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
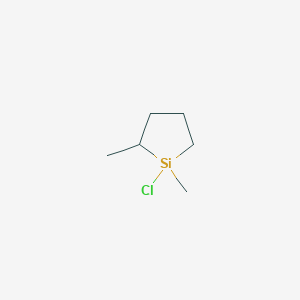
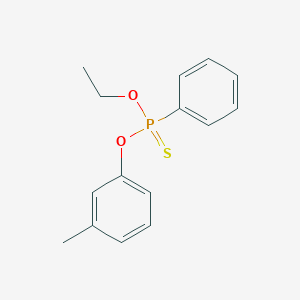
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
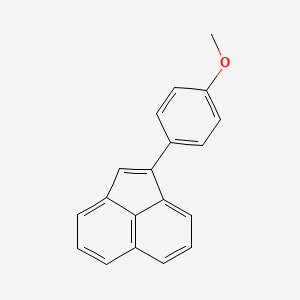
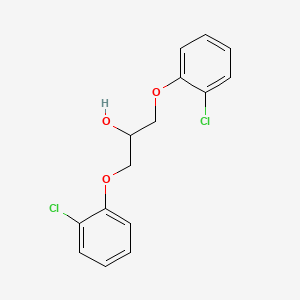
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
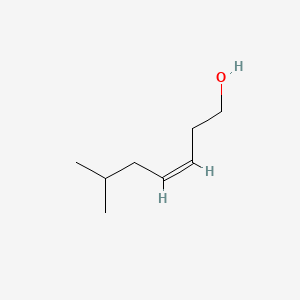
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
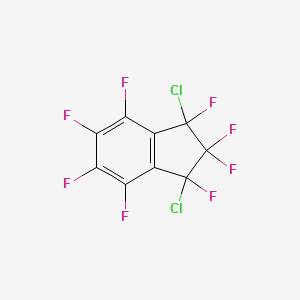
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

